molecular formula C15H13BrN2O3 B5718440 N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide

N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide

货号 B5718440
分子量: 349.18 g/mol
InChI 键: GFXPUOGCTHZDNA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide, also known as BMN-673, is a chemical compound that belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a group of drugs that are used in the treatment of various types of cancer. BMN-673 has been shown to have potent anti-tumor activity and is currently being investigated as a potential treatment for cancer. In

作用机制

N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide works by inhibiting the PARP enzyme, which is involved in DNA repair. When DNA is damaged, PARP is activated and helps to repair the damage. However, in cancer cells with defects in DNA repair pathways, PARP inhibition leads to the accumulation of DNA damage and ultimately cell death. N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide has been shown to be highly selective for PARP-1 and PARP-2, which are the most abundant PARP enzymes in cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide has been shown to have potent anti-tumor activity in preclinical and clinical studies. It has been shown to be effective against a wide range of cancer types, including breast, ovarian, pancreatic, and prostate cancer. N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide has also been shown to have a favorable safety profile, with a low incidence of side effects.

实验室实验的优点和局限性

One of the main advantages of N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide is its potent anti-tumor activity. It has been shown to be effective against a wide range of cancer types, making it a promising therapeutic agent for cancer treatment. However, one of the limitations of N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide is its high cost, which may limit its availability for clinical use.

未来方向

There are several future directions for the development of N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide. One area of research is the identification of biomarkers that can predict response to PARP inhibitors. This will help to identify patients who are most likely to benefit from treatment with N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide. Another area of research is the development of combination therapies that can enhance the anti-tumor activity of N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide. Finally, there is a need for the development of more potent and selective PARP inhibitors that can overcome resistance to current therapies.
Conclusion:
In conclusion, N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide is a promising therapeutic agent for cancer treatment. It has been shown to have potent anti-tumor activity and a favorable safety profile. The development of N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide and other PARP inhibitors represents an important advance in cancer treatment, and future research will continue to explore their potential for improving patient outcomes.

合成方法

The synthesis of N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide involves several steps. The first step is the preparation of 4-bromo-2-methylphenylamine from 4-bromo-2-methylacetanilide. The second step involves the nitration of 4-methyl-3-nitrobenzoic acid to give 4-methyl-3-nitrobenzoyl chloride. The final step involves the coupling of 4-bromo-2-methylphenylamine with 4-methyl-3-nitrobenzoyl chloride to give N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide.

科学研究应用

N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide has been extensively studied in preclinical and clinical trials for its anti-tumor activity. It has been shown to have potent activity against a wide range of cancer types, including breast, ovarian, pancreatic, and prostate cancer. N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide works by inhibiting the PARP enzyme, which is involved in DNA repair. Cancer cells with defects in DNA repair pathways are more sensitive to PARP inhibitors, making N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide a promising therapeutic agent for cancer treatment.

属性

IUPAC Name

N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-9-3-4-11(8-14(9)18(20)21)15(19)17-13-6-5-12(16)7-10(13)2/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXPUOGCTHZDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。